2-DG Exhibits Significantly Higher Hexokinase Km than D-Glucose, Defining Its Competitive Inhibition Profile
2-DG demonstrates a 25.7-fold higher Km for hexokinase compared to the natural substrate D-glucose. Specifically, in retinal hexokinase assays, the Km for 2-DG was 3.6 mM, whereas the Km for D-glucose was 0.14 mM [1]. This substantial difference in affinity means that 2-DG requires much higher intracellular concentrations to effectively compete with glucose for phosphorylation, a critical consideration for dosing in both in vitro and in vivo studies. The lower affinity of 2-DG for hexokinase compared to glucose is a fundamental kinetic property that distinguishes it from other analogs like 2-FDG, which has a Km closer to that of glucose [2].
| Evidence Dimension | Hexokinase substrate affinity (Km) |
|---|---|
| Target Compound Data | Km = 3.6 mM |
| Comparator Or Baseline | D-Glucose: Km = 0.14 mM |
| Quantified Difference | 25.7-fold higher Km (lower affinity) for 2-DG |
| Conditions | Bullfrog (Rana catesbeiana) retinal hexokinase, particulate fraction, in vitro enzymatic assay |
Why This Matters
This quantifies the competitive disadvantage of 2-DG relative to glucose, informing the necessary concentration ranges for effective glycolytic inhibition in experimental systems.
- [1] Keller K, Lange K, Noske W. Retinal Hexokinase: Kinetic Properties and the Effect of Cyclic 3′,5′‐Adenosine Monophosphate. Journal of Neurochemistry. 1983; 40(4): 1090-1097. DOI: 10.1111/j.1471-4159.1983.tb08094.x View Source
- [2] Aloj L, Caracò C, Jagoda E, Eckelman WC, Neumann RD. Glut-1 and hexokinase expression: relationship with 2-fluoro-2-deoxy-D-glucose uptake in A431 and T47D cells in culture. Cancer Research. 1999; 59(18):4709-4714. PMID: 10493530 View Source
